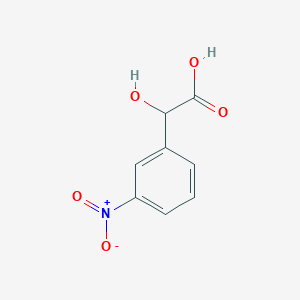

1,2-Benzisoxazole-3-acetamide

Overview

Description

1,2-Benzisoxazole-3-acetamide is a chemical compound that belongs to the benzisoxazole family.

Mechanism of Action

Target of Action

1,2-Benzisoxazole-3-acetamide, also known as 2-(1,2-benzoxazol-3-yl)acetamide, is a compound that has been found to have diverse biological activities .

Mode of Action

It has been suggested that it may interact with its targets in a way that leads to its various biological activities . For instance, one derivative of benzisoxazole showed moderate to high efficacies for 5-HT2A and D2 receptors, indicating potential antipsychotic properties .

Biochemical Pathways

This suggests that it may affect multiple pathways related to these processes. In one study, it was found that supplementation of 4-hydroxybenzoate in minimal media was able to reverse 1,2-benzisoxazole’s antibacterial effects in A. baumannii . This suggests that it may interfere with metabolic pathways involving 4-hydroxybenzoate .

Pharmacokinetics

It has been noted that fluorine functionalization of benzisoxazole derivatives can have a significant effect on drug capacity, related to the clearance of the drug, distribution of the drug, and intensity of drug metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are likely diverse, given its broad range of biological activities. For instance, it has been found to have promising anti-glycation, anticancer, antibacterial, and anti-inflammatory activities . This suggests that it may induce changes at the molecular and cellular level that inhibit these processes.

Biochemical Analysis

Biochemical Properties

1,2-Benzisoxazole-3-acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to affect the metabolism of brain monoamines by increasing the levels of norepinephrine without significantly altering dopamine and serotonin levels . This interaction suggests that this compound may modulate catecholamine turnover in the brain, which is crucial for maintaining neurotransmitter balance.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to prevent and reverse the decrease in brain norepinephrine induced by reserpine, a drug that depletes neurotransmitters . This indicates that this compound can impact neurotransmitter levels and, consequently, neuronal communication and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It does not inhibit monoamine oxidase, an enzyme responsible for the breakdown of monoamines, but it can decelerate catecholamine metabolism in the brain . This unique mechanism suggests that this compound may exert its effects by modulating the turnover of neurotransmitters rather than directly inhibiting their degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that repeated doses can lead to a slight but significant increase in brain norepinephrine levels . This indicates that the compound’s effects may accumulate over time, potentially leading to long-term changes in neurotransmitter levels and neuronal function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to reduce the rate of decline of brain norepinephrine and dopamine levels . At higher doses, it can lead to a sedative state with reduced locomotion . This suggests that while the compound can be beneficial at certain dosages, excessive amounts may lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver, where it undergoes acetylation and reduction to form a 2-sulfamoylacetyl phenol metabolite . This process is mediated by the enzyme CYP3A4, indicating that the compound’s metabolism is closely linked to liver function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This ability to penetrate the brain is crucial for its role in modulating neurotransmitter levels and neuronal function.

Subcellular Localization

This compound is localized in various subcellular compartments, which can influence its activity and function. Its presence in the cytoplasm and its ability to interact with intracellular enzymes suggest that it can modulate cellular processes at multiple levels . This subcellular localization is essential for its role in influencing neurotransmitter metabolism and neuronal function.

Preparation Methods

The synthesis of 1,2-Benzisoxazole-3-acetamide typically involves the condensation reaction between 1,2-benzisoxazole-3-acetic acid and alkyl-methylbenzylamines . The Posner reaction is commonly used to obtain 1,2-benzisoxazole-3-acetic acid from hydroxycoumarins and hydroxylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1,2-Benzisoxazole-3-acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different derivatives with altered biological activities.

Substitution: It can undergo substitution reactions where functional groups are replaced with others, leading to the formation of new compounds.

Common reagents used in these reactions include bromine, chlorine, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Benzisoxazole-3-acetamide has been explored for its potential in several scientific research areas:

Comparison with Similar Compounds

1,2-Benzisoxazole-3-acetamide can be compared with other benzisoxazole derivatives such as:

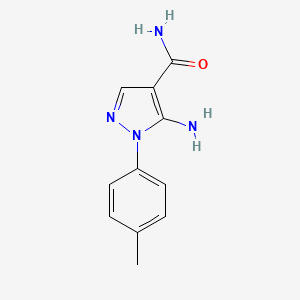

Risperidone: An antipsychotic drug with a benzisoxazole scaffold.

Zonisamide: An anticonvulsant with a similar structure.

What sets this compound apart is its versatility in undergoing various chemical reactions and its broad range of biological activities .

Properties

IUPAC Name |

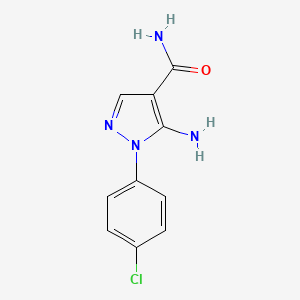

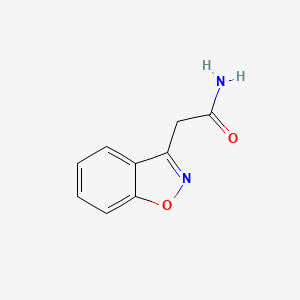

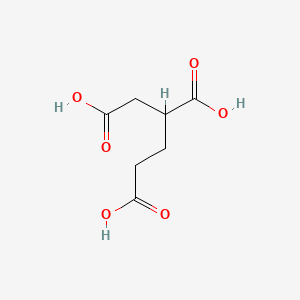

2-(1,2-benzoxazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-9(12)5-7-6-3-1-2-4-8(6)13-11-7/h1-4H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAOWHBKLGGZHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314559 | |

| Record name | 1,2-Benzisoxazole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23008-68-6 | |

| Record name | 1,2-Benzisoxazole-3-acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzisoxazole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 1,2-Benzisoxazole-3-acetamide derivatives explored in the research?

A1: Research has primarily focused on two main applications for this compound derivatives:

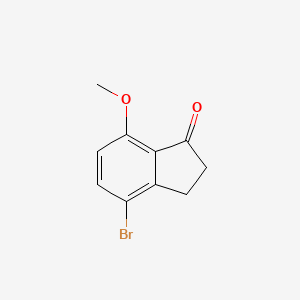

- Herbicidal Activity: Studies have shown that certain derivatives, like N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide (10a), exhibit potent herbicidal activity in paddy field settings []. This suggests potential applications in agricultural weed control.

- Dual-Action Potential for Diabetes and Cancer: Research indicates that some derivatives display both Dipeptidyl peptidase-IV (DPP-IV) inhibition and anticancer activity []. DPP-IV inhibition is a therapeutic strategy for type 2 diabetes, while the anticancer activity was observed against A549 and MCF7 cell lines. This dual activity makes them promising candidates for further investigation in the context of both diseases.

Q2: How does the structure of this compound influence its activity?

A2: Structure-activity relationship (SAR) studies have revealed key insights into how modifications to the this compound scaffold affect its biological activity:

- Presence of Glycine Spacer: Derivatives without a glycine spacer showed enhanced anticancer activity compared to those with the spacer []. This suggests the spacer might hinder interaction with specific targets involved in cancer cell growth.

- Substituent Effects: The type of substituent on the benzene ring significantly impacts activity. For instance, a cyano group at a specific position led to significantly increased anticancer activity against the MCF7 cell line compared to the standard drug fluorouracil [].

Q3: What are the implications of the catalytic reduction of this compound oxime?

A3: The catalytic reduction of this compound oxime (1) follows a specific reaction pathway, ultimately yielding 2-hydroxybenzoylacetamidine (3) []. This process involves the formation of several intermediate compounds, including 2-hydroxybenzimidoylacetamide oxime (2) and 3-amino-5-(2-hydroxyphenyl)isoxazole (4) []. Understanding this reaction pathway and the involved intermediates is crucial for potentially synthesizing other valuable compounds and exploring alternative reaction pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene)](/img/structure/B1267338.png)

![2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide](/img/structure/B1267346.png)

![6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267356.png)